2-Bromoisonicotinohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromoisonicotinohydrazide and its derivatives often involves the condensation of isonicotinohydrazide with brominated compounds under specific conditions. For instance, derivatives have been synthesized and characterized using spectroscopic methods and single crystal X-ray determination, highlighting the diverse synthetic routes and the structural versatility of these compounds (Zhu, 2020).
Molecular Structure Analysis
The molecular structure of 2-Bromoisonicotinohydrazide derivatives has been elucidated through various spectroscopic techniques and crystallographic analyses. These studies reveal the E configuration regarding the azomethine groups and detail the hydrogen bonding patterns contributing to the stability and reactivity of these compounds. For example, the crystal structure and Hirshfeld surface analysis of certain derivatives provide insight into the intermolecular interactions and the electronic properties of these molecules (Karrouchi et al., 2020).
Chemical Reactions and Properties
2-Bromoisonicotinohydrazide compounds are involved in various chemical reactions, contributing to their significant antibacterial activities. These compounds can form stable hydrazones and participate in hydrogen bonding, demonstrating their chemical versatility. The detailed study of their reactions, including the formation of dimers and chains through hydrogen bonding, underpins their potential as antibacterial agents and their applicability in other areas (Zhu, 2020).
Scientific Research Applications
1. Impact on Embryonic Development and Apoptosis
2-Bromoisonicotinohydrazide's impact on embryonic development and apoptosis has been a focus in scientific research. Studies have shown that compounds like 2-Bromopropane, which share a similar bromine composition, have detrimental effects on mouse embryos at the blastocyst stage, influencing cell proliferation and growth. This compound is also associated with apoptosis in the inner cell mass of mouse blastocysts and inhibits cell proliferation. Additionally, these effects are suppressed by certain antioxidants like resveratrol, indicating the potential for modulation of these effects in a controlled environment (Chan, 2010), (Chan, 2011).
2. Effects on Oocyte Maturation and Fetal Development
Research has also focused on 2-Bromopropane's effects on oocyte maturation and fetal development. It's been found that exposure to this compound can lead to a decrease in oocyte maturation, fertilization rates, and embryonic development. Such effects can be significant, pointing to the need for caution in contexts where reproductive health is a concern (Chan, 2010), (Huang & Chan, 2012).
3. Application in Stem Cell Biology
The use of related compounds like BrdU (5-bromo-2′-deoxyuridine) in neural stem cell biology has been a key area of investigation. BrdU is frequently used to label and fate-map dividing cells in studies, although its impact on the cells being investigated can be significant. It's been observed that exposure to BrdU can lead to changes in cell cycle, differentiation, and survival, which has implications for understanding stem cell biology and potential therapeutic applications (Lehner et al., 2011), (Schneider & d’Adda di Fagagna, 2012).
properties
IUPAC Name |
2-bromopyridine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSAMJDHWXHUNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332832 | |
Record name | 2-Bromoisonicotinohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoisonicotinohydrazide | |
CAS RN |
29849-15-8 | |
Record name | 2-Bromoisonicotinohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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